1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with an aminopyridine group and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines.
Hydrogenation of pyridine derivatives: Using cobalt, ruthenium, or nickel-based nanocatalysts, pyridine derivatives can be hydrogenated to form piperidine derivatives.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine group.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products include nitro derivatives or N-oxides.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride: This compound is similar in structure but has an amide group instead of a carboxylic acid group.
Piperidine-4-carboxylic acid derivatives: These compounds have variations in the substituents on the piperidine ring, affecting their chemical properties and biological activities.
Uniqueness: 1-(5-Aminopyridin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both an aminopyridine group and a carboxylic acid group, which allows for diverse chemical reactivity and potential biological applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6,12H2,(H,15,16) |
InChI Key |
NAYPFRWRGYRMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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